molecular formula C21H19FN2O2 B11356880 N-(2-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11356880
M. Wt: 350.4 g/mol
InChI Key: NFYGGEFNYKNRJB-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, methylphenoxy, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with 2-chloro-N-(pyridin-2-yl)acetamide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Fluorophenyl)methyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(3-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19FN2O2/c1-16-7-6-9-18(13-16)26-15-21(25)24(20-11-4-5-12-23-20)14-17-8-2-3-10-19(17)22/h2-13H,14-15H2,1H3

InChI Key

NFYGGEFNYKNRJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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